![molecular formula C11H5N3O4 B11866695 6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-59-0](/img/structure/B11866695.png)
6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione is a chemical compound with the molecular formula C11H6N2O4 This compound is known for its unique structural features, which include a fused imidazo and isoquinoline ring system with nitro and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-nitrobenzaldehyde and glycine, the intermediate compounds undergo cyclization and oxidation to form the desired product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the imidazo ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or
Properties
CAS No. |
62366-59-0 |
|---|---|
Molecular Formula |
C11H5N3O4 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
6-nitroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H5N3O4/c15-9-6-2-1-3-7(14(17)18)8(6)11(16)13-5-4-12-10(9)13/h1-5H |
InChI Key |
XOOWUNBPQNEOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N3C=CN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



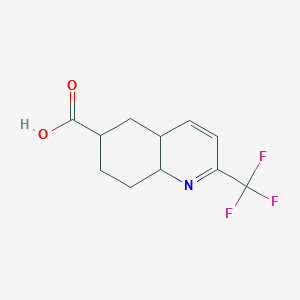
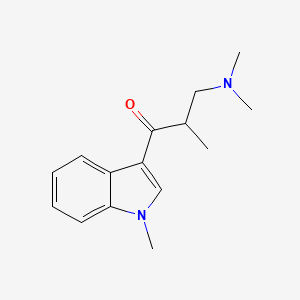
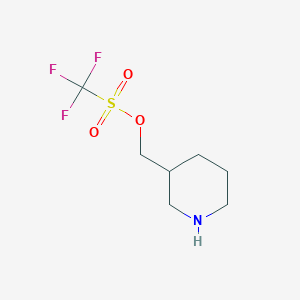

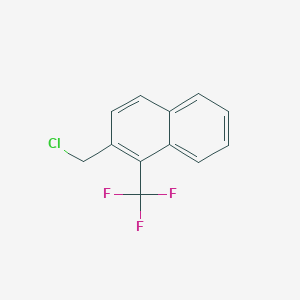
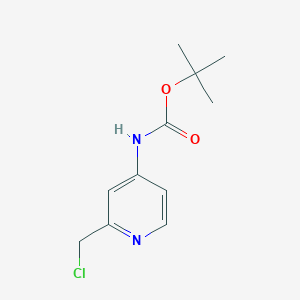

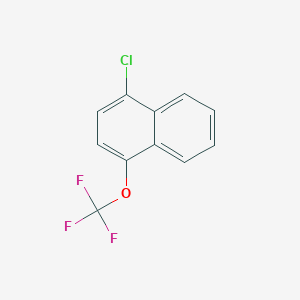
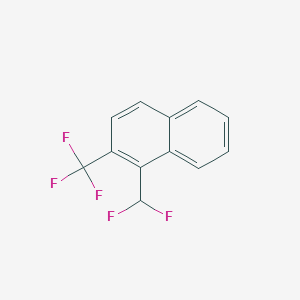


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)

